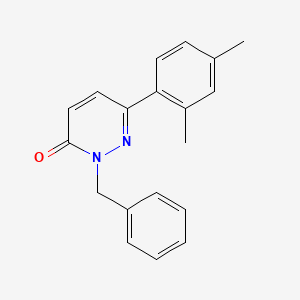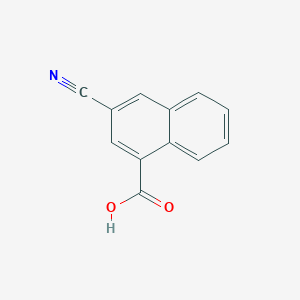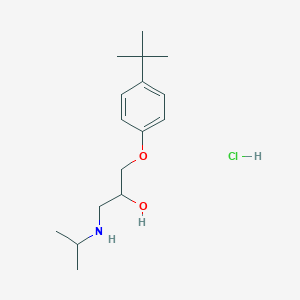
2-Benzyl-6-(2,4-dimethylphenyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Benzyl-6-(2,4-dimethylphenyl)pyridazin-3-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-ones are an important class of compounds due to their diverse pharmacological activities . They have been used as a synthetic building block for designing and synthesis of new drugs .
Molecular Structure Analysis
The molecular formula of “this compound” is C19H18N2O. The molecule is not planar; the central pyridazine ring forms dihedral angles with the benzene rings .Applications De Recherche Scientifique
Synthesis and Molecular Docking
Synthesis and Antioxidant Activity : A study detailed the synthesis of novel pyridine and fused pyridine derivatives, showcasing the potential of such compounds for antimicrobial and antioxidant activities. These compounds, including pyridazinone derivatives, were synthesized via various chemical reactions and evaluated for their binding energies against specific proteins through in silico molecular docking screenings. The findings suggest moderate to good binding energies, indicating potential biological activity (Flefel et al., 2018).
Chemical Reactivity for Heterocyclic Systems : Another research focused on converting furanones bearing a pyrazolyl group into heterocyclic systems. This study synthesized various derivatives, including pyridazinones, showcasing the reactivity and potential application of such compounds in creating heterocyclic systems with significant antiviral activity (Hashem et al., 2007).
Biological and Chemical Applications
Antihypertensive Activity and Potassium Channel Activation : A comprehensive study synthesized 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, exploring new potassium channel activators with antihypertensive activity. These compounds demonstrated potent antihypertensive effects in tests with spontaneously hypertensive rats, indicating the therapeutic potential of such chemical structures in developing cardiovascular drugs (Bergmann & Gericke, 1990).
Antioxidant Properties and Synthetic Strategy : Investigation into the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols revealed a series with notable antioxidant properties. The study provided a general synthetic strategy, highlighting the importance of such compounds in the development of antioxidants (Wijtmans et al., 2004).
Synthesis of Pyridazinone Derivatives for Insect Growth Regulation : Research on pyridazinone derivatives for insect growth regulation demonstrated the synthesis of compounds with significant activity against certain pests. These findings contribute to the development of new insect growth regulators, showcasing the compound's potential in agricultural applications (Yun, 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-8-9-17(15(2)12-14)18-10-11-19(22)21(20-18)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQHINNPRJBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)
![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2706708.png)


![Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2706714.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2706715.png)

![N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2706721.png)


